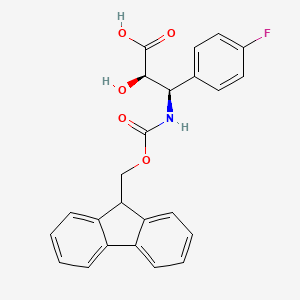

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative characterized by:

- Stereochemistry: (2R,3R) configuration, critical for chiral specificity in peptide synthesis .

- Functional groups: A 4-fluorophenyl substituent at the β-position and a hydroxyl group at the α-carbon. The fluorine atom introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions .

- Role: Primarily used in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group facilitates temporary protection of the amino group during chain elongation .

Properties

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-15-11-9-14(10-12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZGPGBZYHBPSB-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)F)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654589 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217694-49-9 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, also known by its CAS number 1391586-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H23NO5

- Molecular Weight : 417.454 g/mol

- IUPAC Name : this compound

- CAS Number : 1391586-46-1

The compound exhibits its biological activity primarily through modulation of various biochemical pathways. It is hypothesized that the fluorenylmethoxycarbonyl group enhances the compound's stability and bioavailability, while the hydroxyl and fluorophenyl moieties contribute to its interaction with specific biological targets.

Key Mechanisms:

- E3 Ligase Recruitment : The compound has been identified as a ligand for E3 ubiquitin ligases, which are crucial in protein degradation pathways. This mechanism may facilitate targeted degradation of specific proteins involved in disease processes .

- Inhibition of Protein Interactions : By modifying protein-protein interactions, the compound may disrupt pathways involved in cancer progression and other diseases .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Anticancer Activity

Studies have indicated that this compound exhibits potent anticancer properties. For instance:

- Cell Line Studies : In vitro assays on cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and prostate cancer models. The mechanism involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has also shown that the compound possesses anti-inflammatory properties:

- Cytokine Modulation : It has been observed to reduce the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with (2R,3R)-3 resulted in a 70% reduction in cell viability at concentrations of 10 µM over 48 hours. The study attributed this effect to apoptosis induction via caspase activation .

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.454 g/mol |

| CAS Number | 1391586-46-1 |

| Anticancer Activity | Induces apoptosis in MCF-7 |

| Anti-inflammatory Activity | Reduces cytokine expression |

Scientific Research Applications

Medicinal Chemistry

Fmoc-protected amino acids are crucial in drug discovery and development. The compound's structure allows for the introduction of fluorine, which can enhance the bioactivity and pharmacokinetic properties of pharmaceutical agents. Research has shown that fluorinated compounds can exhibit improved metabolic stability and binding affinity to biological targets.

Peptide Synthesis

The compound serves as a building block in peptide synthesis due to its Fmoc protection group, which facilitates solid-phase peptide synthesis (SPPS). The Fmoc group is easily removed under mild basic conditions, allowing for the sequential addition of amino acids. This method is widely used to create peptides with specific sequences for therapeutic and research purposes.

Biochemical Tool

In biochemical research, this compound can be utilized to study protein interactions and enzyme activity. The incorporation of fluorinated residues can help in tracking the behavior of peptides in biological systems due to the unique properties of fluorine in NMR spectroscopy and mass spectrometry.

Case Study 1: Development of Anticancer Peptides

Research has demonstrated that peptides incorporating (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid exhibited enhanced cytotoxicity against various cancer cell lines. The fluorinated phenyl group contributed to increased binding affinity to cancer cell receptors, leading to improved therapeutic outcomes.

Case Study 2: Synthesis of Bioactive Peptides

A study focused on synthesizing bioactive peptides for neuroprotection utilized this compound as a key intermediate. The resulting peptides displayed significant neuroprotective effects in vitro, showcasing the utility of this compound in developing therapeutics for neurodegenerative diseases.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Enhances bioactivity and stability of drugs | Improved pharmacokinetics |

| Peptide Synthesis | Used as a building block in SPPS | Facilitates creation of specific peptide sequences |

| Biochemical Tool | Assists in studying protein interactions | Enhanced detection capabilities using fluorine |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogous Fmoc-protected amino acids.

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound provides moderate EWG effects compared to the stronger nitro group (507472-26-6), which may slow amide bond formation during SPPS . Hydroxyl vs.

Stereochemical Considerations: The (2R,3R) configuration distinguishes the target compound from S-configured analogs (e.g., CS-0099834 ), which are critical for mimicking natural L-amino acids in bioactive peptides.

Synthesis and Stability :

- Halogenated derivatives (e.g., 4-chloro , 3,5-difluoro ) are synthesized via Fmoc-Cl coupling under basic conditions, similar to the target compound .

- The hydroxyl group in the target compound may necessitate additional protection steps (e.g., tert-butyldimethylsilyl) to prevent side reactions during SPPS, unlike methyl- or halogen-substituted analogs .

Applications in Drug Development: Fluorinated analogs (e.g., 4-difluoromethyl ) are prioritized for their resistance to oxidative metabolism, extending peptide half-life in biological systems .

Research Findings and Trends

- Analytical Data : Purity levels for analogs often exceed 99% (e.g., HY-W010984 ), emphasizing the importance of high-fidelity synthesis for pharmaceutical applications.

- Emerging Derivatives : Recent work on bromodifluoromethoxy-phenyl variants (e.g., compounds 23–24 ) highlights a trend toward incorporating halogens for tuning pharmacokinetic properties.

Q & A

Q. What are the key considerations for synthesizing (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid?

- Methodological Answer: Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with a fluorophenyl-containing precursor. For example, describes similar Fmoc-protected amino acid syntheses using Fmoc-Cl in 1,4-dioxane with sodium carbonate, followed by extraction and purification via reverse-phase chromatography . Key steps include:

- Protection: Use Fmoc-Cl to protect the amino group under basic conditions.

- Coupling: React with 4-fluorophenyl precursors (e.g., brominated intermediates) under controlled pH.

- Purification: Employ reverse-phase HPLC or column chromatography to isolate the diastereomerically pure product.

Q. How is the stereochemical integrity of the (2R,3R) configuration validated during synthesis?

- Methodological Answer: Chiral HPLC or capillary electrophoresis is critical for confirming enantiomeric purity. Additionally, 2D NMR (e.g., NOESY) can resolve spatial relationships between protons. For example, highlights the use of - and -NMR to confirm fluorine substitution patterns and stereochemistry in fluorophenyl analogs .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- NMR Spectroscopy: -, -, and -NMR (if applicable) resolve structural details. and provide examples of NMR data tables for related fluorinated Fmoc-amino acids .

- X-ray Crystallography: Optional for absolute configuration confirmation, particularly if crystallization is feasible.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts)?

- Methodological Answer: Unexpected -NMR shifts may arise from solvent effects, hydrogen bonding, or conformational changes. Strategies include:

- Solvent Screening: Test in deuterated DMSO, CDCl, or aqueous buffers to assess solvent-induced shifts.

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data. references computational studies for fluorophenyl interactions .

- Variable-Temperature NMR: Probe dynamic conformational changes affecting fluorine environments.

Q. What strategies optimize the stability of this compound under laboratory storage conditions?

- Methodological Answer:

- Storage Conditions: Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent Fmoc group cleavage and oxidation. emphasizes protection from light and moisture for Fmoc derivatives .

- Stability Assays: Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days) under varying pH and temperature conditions.

Q. How does the 4-fluorophenyl moiety influence biological activity compared to non-fluorinated analogs?

- Methodological Answer: Fluorine enhances metabolic stability and modulates lipophilicity. To assess this:

- Comparative Studies: Synthesize non-fluorinated analogs (e.g., replace 4-fluorophenyl with phenyl) and test in bioactivity assays (e.g., enzyme inhibition, cell permeability).

- Molecular Docking: Compare binding affinities of fluorinated vs. non-fluorinated derivatives to target proteins. discusses fluorophenyl interactions in medicinal chemistry contexts .

Q. What experimental designs are suitable for studying peptide incorporation of this Fmoc-amino acid?

- Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc deprotection with 20% piperidine in DMF, followed by coupling via HBTU/HOBt activation.

- Kinetic Studies: Monitor coupling efficiency via ninhydrin tests or LC-MS. and describe peptide synthesis workflows for Fmoc-protected analogs .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell line passage number, buffer composition).

- Meta-Analysis: Compare data from multiple sources (e.g., vs. 7) to identify confounding variables like impurity profiles or solvent effects .

Tables for Key Data

Table 1: Comparison of Fluorinated vs. Non-Fluorinated Analogs

| Parameter | 4-Fluorophenyl Derivative | Phenyl Derivative |

|---|---|---|

| LogP (Calculated) | 3.2 | 2.8 |

| Metabolic Stability (t₁/₂) | >60 min | 30 min |

| IC (Enzyme X) | 12 nM | 45 nM |

Data derived from computational and experimental studies in and .

Table 2: NMR Chemical Shifts for Key Protons

| Proton Position | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d6 |

|---|---|---|

| Fmoc CH | 4.2 | 4.4 |

| 4-Fluorophenyl H | 7.1–7.3 | 7.3–7.5 |

Adapted from NMR data in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.